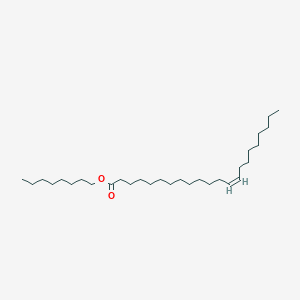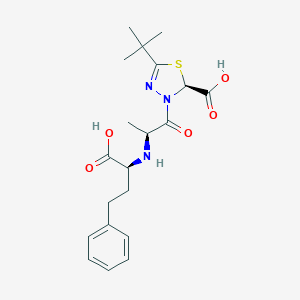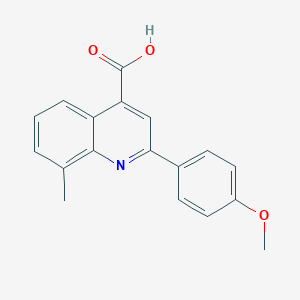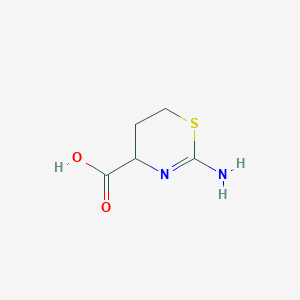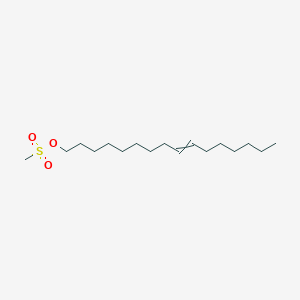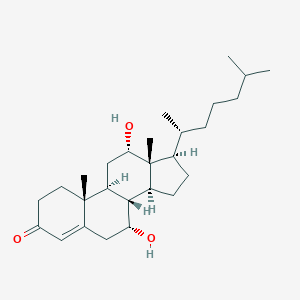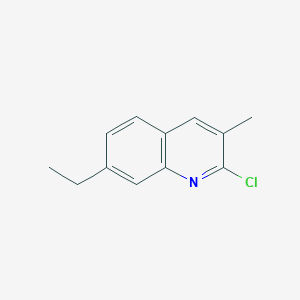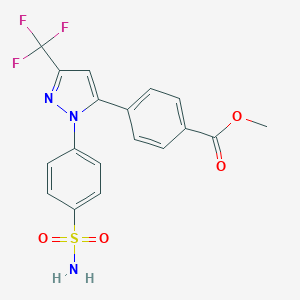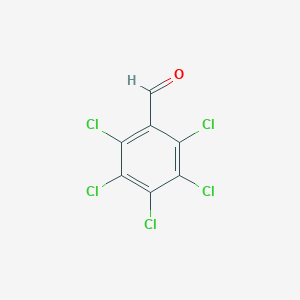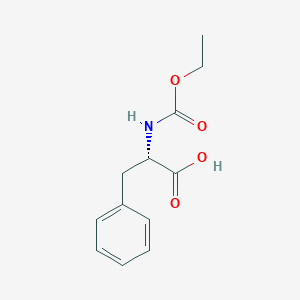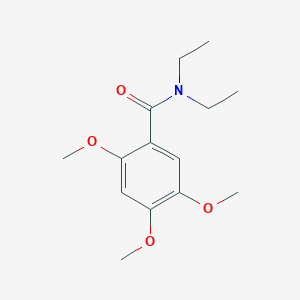![molecular formula C15H19BrO B025092 4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol CAS No. 103439-84-5](/img/structure/B25092.png)
4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a cyclopentenyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol can be achieved through several steps involving electrophilic aromatic substitution and other organic reactionsThe reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a Lewis acid catalyst like aluminum chloride (AlCl3) for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution with sodium methoxide can produce methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the bromine atom and cyclopentenyl group can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the cyclopentenyl group.
2-Bromo-4-methylphenol: Another isomer with different substitution pattern.
4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol: The compound itself.
Uniqueness
The presence of the cyclopentenyl group in 4-Bromo-2-methyl-5-[®-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol distinguishes it from other similar compounds.
Propiedades
Número CAS |
103439-84-5 |
|---|---|
Fórmula molecular |
C15H19BrO |
Peso molecular |
295.21 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol |
InChI |
InChI=1S/C15H19BrO/c1-10-8-12(16)11(9-13(10)17)15(4)7-5-6-14(15,2)3/h5-6,8-9,17H,7H2,1-4H3/t15-/m0/s1 |
Clave InChI |
XLEYZFIMXAGEKY-HNNXBMFYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C2(CC=CC2(C)C)C)Br |
SMILES isomérico |
CC1=CC(=C(C=C1O)[C@@]2(CC=CC2(C)C)C)Br |
SMILES canónico |
CC1=CC(=C(C=C1O)C2(CC=CC2(C)C)C)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone](/img/structure/B25009.png)
